molecular formula C11H19NO3 B112009 Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate CAS No. 159635-22-0

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate

Cat. No. B112009
CAS RN: 159635-22-0
M. Wt: 213.27 g/mol
InChI Key: IMRNHROGUGVTAI-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is a chemical compound with the formula C₁₁H₁₉NO₃. It is also known as N-t-BOC-4-Methylene-3-Piperidinol .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group and a carboxylate group . The molecular weight of this compound is 213.2735 g/mol .

Scientific Research Applications

Protease Inhibition

This compound is used in the development of protease inhibitors, which are essential in studying various biological processes and treating diseases. By inhibiting proteases, researchers can explore the role of these enzymes in apoptosis and other signaling pathways .

Targeted Protein Degradation

The structure of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate makes it useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are designed to target specific proteins for degradation, offering a promising approach for drug discovery .

Synthetic Intermediate

Due to its reactive methylene group, this compound serves as a valuable synthetic intermediate in organic chemistry. It can be used to synthesize a variety of complex molecules, contributing to the development of new pharmaceuticals and materials .

Chemical Biology

In chemical biology, this tert-butyl ester is utilized to modify peptides and proteins. The tert-butyl group serves as a protective group that can be removed under mild acidic conditions, allowing for selective modification of biomolecules .

Medicinal Chemistry

It’s involved in the synthesis of small molecule libraries for high-throughput screening in medicinal chemistry. Its structural versatility enables the creation of diverse compounds, aiding in the identification of potential therapeutic agents .

Neurological Research

The piperidine moiety is often found in compounds with neurological activity. Researchers use this compound to develop new agents that may interact with neurological pathways, potentially leading to treatments for neurodegenerative diseases .

Material Science

In material science, this compound’s unique structure is exploited to create novel polymers with specific properties. It can be incorporated into polymer chains to alter flexibility, durability, and other material characteristics .

Catalysis

This compound can also act as a ligand for catalysts in asymmetric synthesis. The chiral nature of the molecule allows for the development of catalysts that can produce enantiomerically pure products, which is crucial in the pharmaceutical industry .

Safety and Hazards

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is classified as an irritant . It’s always important to handle chemical substances with care, using appropriate personal protective equipment.

properties

IUPAC Name

tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRNHROGUGVTAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442094
Record name tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159635-22-0
Record name tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate
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